molecular formula C8H7BrFNO3 B3110743 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene CAS No. 1805938-64-0

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B3110743
CAS No.: 1805938-64-0
M. Wt: 264.05 g/mol
InChI Key: IDPZZKSMXUVRCA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and nitro groups

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation: Addition of an ethoxy group.

    Fluorination: Introduction of a fluorine atom.

    Nitration: Addition of a nitro group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the existing substituents influence the reactivity and position of new substituents.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

  • 1-Bromo-2-fluoro-3-nitrobenzene
  • 1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene
  • 1-Bromo-5-fluoro-2-nitrobenzene

These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and applications .

Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPZZKSMXUVRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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